molecular formula C11H8O4S B11987883 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- CAS No. 39689-09-3

2-Furancarboxaldehyde, 5-(phenylsulfonyl)-

Cat. No.: B11987883
CAS No.: 39689-09-3
M. Wt: 236.25 g/mol
InChI Key: TWAKVDWCYBSJDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Furancarboxaldehyde, 5-(phenylsulfonyl)- is an organic compound characterized by a furan ring substituted with a phenylsulfonyl group at the 5-position and an aldehyde group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- typically involves the sulfonylation of 2-furancarboxaldehyde. One common method includes the reaction of 2-furancarboxaldehyde with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- .

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxaldehyde, 5-(phenylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Furancarboxaldehyde, 5-(phenylsulfonyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The phenylsulfonyl group can enhance the compound’s stability and reactivity, facilitating its interaction with specific molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Furancarboxaldehyde, 5-(phenylsulfonyl)- is unique due to the presence of both an aldehyde group and a phenylsulfonyl group. This combination imparts distinct reactivity and stability, making it valuable for various synthetic and industrial applications .

Biological Activity

2-Furancarboxaldehyde, 5-(phenylsulfonyl)- is an organic compound notable for its unique structural features, which include a furan ring substituted at the 5-position with a phenylsulfonyl group and an aldehyde functional group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various synthetic pathways.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Phenylsulfonyl Group : A sulfonyl group attached to a phenyl ring, enhancing reactivity.
  • Aldehyde Functional Group : Located at the 2-position, contributing to its electrophilic nature.

The presence of the sulfonyl group is particularly important as it can facilitate interactions with biological macromolecules, potentially influencing enzyme activity or receptor binding.

Pharmacological Properties

Research indicates that derivatives of furan compounds, including 2-furancarboxaldehyde, exhibit a variety of pharmacological activities. Notable activities include:

  • Antimicrobial Activity : Compounds with furan moieties have shown effectiveness against various pathogens.
  • Antitumor Properties : Some derivatives have been reported to possess cytotoxic effects against cancer cell lines.
  • Enzyme Inhibition : Certain furan derivatives act as inhibitors for specific enzymes, including phosphoinositide 3-kinase γ and HCV NS5B polymerase.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that 5-phenyl-2-furaldehyde and its derivatives exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for various strains, indicating effective dosage ranges for therapeutic applications.
  • Cytotoxicity Assays : In vitro studies on Caco-2 cells showed that compounds derived from 2-furancarboxaldehyde had IC50 values indicating their potential as anticancer agents. For example, one derivative exhibited an IC50 of approximately 25.39 mM after 48 hours of treatment.
  • Enzyme Interaction Studies : Interaction studies highlighted that the sulfonyl group enhances binding affinity to target enzymes, suggesting potential pathways for drug development.

Comparative Analysis of Similar Compounds

Compound NameStructure CharacteristicsUnique Features
5-Phenyl-2-furaldehyde Furan ring with a phenyl group at position 5Lacks sulfonyl functionality
5-Nitro-2-furaldehyde Furan ring with a nitro group at position 5Exhibits different electronic properties
5-Chloro-2-furaldehyde Furan ring with a chlorine substituentDifferent reactivity due to halogen presence
5-(4-Methylphenyl)-2-furaldehyde Furan ring with a para-methylphenyl substituentVaries in steric hindrance compared to sulfonyl

Synthesis and Reactivity

The synthesis of 2-furancarboxaldehyde, 5-(phenylsulfonyl)- can be achieved through various methods, including:

  • Oxidation Reactions : Using potassium permanganate to oxidize suitable precursors.
  • Reduction Reactions : Employing sodium borohydride for selective reductions.
  • Nucleophilic Substitution Reactions : The compound's aldehyde group can react with amines or thiols to form diverse derivatives.

These methods underline the compound's versatility and potential for further functionalization in organic synthesis.

Properties

CAS No.

39689-09-3

Molecular Formula

C11H8O4S

Molecular Weight

236.25 g/mol

IUPAC Name

5-(benzenesulfonyl)furan-2-carbaldehyde

InChI

InChI=1S/C11H8O4S/c12-8-9-6-7-11(15-9)16(13,14)10-4-2-1-3-5-10/h1-8H

InChI Key

TWAKVDWCYBSJDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.